4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide is a synthetic organic compound with the molecular formula CHClNO and a CAS number of 1312603-46-5. This compound features a butanamide structure where a chloro-substituted aromatic ring is linked to a methoxy and methyl-substituted phenyl group. The presence of the chloro group and the methoxy group on the aromatic ring enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology .
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.
Synthesis of 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide typically involves multi-step organic reactions:
4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide has potential applications in various fields:
Interaction studies involving 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide could focus on its binding affinity to various biological targets, including enzymes or receptors implicated in disease pathways. Such studies would help elucidate its mechanism of action and potential therapeutic applications. In vitro assays could be employed to assess its efficacy against specific cell lines or biological systems .
Several compounds share structural similarities with 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-chloro-2-methoxy-5-methylphenyl)-butanamide | Structure | Contains a different positioning of chloro and methoxy groups, which may affect biological activity. |
| N-(4-chlorophenyl)-butanamide | Structure | Lacks methoxy and methyl substitutions, potentially leading to different solubility and activity profiles. |
| N-(3-methoxyphenyl)-butanamide | Structure | Does not contain chlorine; may exhibit different reactivity patterns compared to 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide. |
The unique combination of functional groups in 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide may confer distinct chemical properties and biological activities compared to these similar compounds, highlighting its potential as a valuable candidate in pharmaceutical research .